molecular formula C18H21ClFN3OS2 B2623094 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216415-49-4

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2623094
CAS No.: 1216415-49-4
M. Wt: 413.95
InChI Key: BPPQVCVQNVFHBU-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position, a thiophene-2-carboxamide moiety, and a diethylaminoethyl side chain. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for bioavailability in pharmacological applications . The compound’s design integrates elements from multiple heterocyclic systems—benzo[d]thiazole (aromaticity and rigidity), thiophene (planar π-system), and a tertiary amine (solubility and basicity)—making it a candidate for targeting enzymes or receptors requiring diverse electronic and steric interactions .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS2.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPQVCVQNVFHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a diethylamino group, a benzo[d]thiazole moiety, and a thiophene ring. The molecular formula is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS with a molecular weight of approximately 407.9 g/mol. These structural features contribute to its pharmacological properties.

1. Anticancer Activity

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the thiazole structure can lead to enhanced potency against cancer cells, with some derivatives displaying IC50 values as low as 0.06 µM against non-small cell lung cancer cell lines .

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against bacterial strains, suggesting that N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide could be effective in treating infections caused by resistant pathogens .

3. Urease Inhibition

Urease inhibition is another area where thiazole derivatives have demonstrated significant activity. Compounds exhibiting this property can be potentially useful in treating conditions like urinary tract infections by inhibiting urease, an enzyme that facilitates the growth of certain bacteria .

The biological activity of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Processes : It can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting oxidative stress.
  • Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell growth and survival.

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives showed that those with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced anticancer activity. The efficacy was tested against several cancer types, revealing that modifications significantly impacted their cytotoxicity profiles .

Case Study 2: Antimicrobial Testing

In vitro studies assessing the antimicrobial properties of similar compounds indicated effective inhibition of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the diethylamino group could enhance antibacterial efficacy .

Comparative Analysis

Compound NameStructure FeaturesNotable Activities
N-(6-fluorobenzo[d]thiazol-2-yl)benzamideContains fluorine; potential for increased lipophilicityAnticancer activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-pyrrolidinylsulfonylbenzamideVariation in sulfonyl groupAntimicrobial properties
N-(6-bromobenzo[d]thiazol-2-yl)-N-(diethylamino)ethylBromine substitution may alter biological interactionsDiverse pharmacological profiles

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a benzamide derivative, recognized for its diverse pharmacological properties. The molecular formula is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS, with a molecular weight of approximately 414.0 g/mol. The presence of the thiophene ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride exhibit significant antitumor properties. For instance, benzothiazole derivatives have demonstrated potent growth inhibition in multiple cancer cell lines, including breast, colon, ovarian, and renal tumors . The mechanism often involves metabolic transformation by cytochrome P450 enzymes, leading to the generation of cytotoxic metabolites that inhibit tumor growth.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzamide derivatives have been studied for their effects against various pathogens, including bacteria and fungi. Preliminary studies indicate that modifications in the molecular structure can enhance their efficacy against resistant strains .

Case Study 1: Antitumor Efficacy

A study conducted on benzothiazole derivatives revealed that certain compounds exhibited median effective doses (ED50) in the nanomolar range against human-derived tumor cell lines. For example, a derivative with a similar structure showed significant antitumor activity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

CompoundStructure FeaturesNotable Activities
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamideDiethylamino group; fluorobenzo[d]thiazole moietyAntitumor activity against multiple cancer types
Similar Benzamide DerivativeVaries in side chainsAntimicrobial and antifungal activities

Case Study 2: Mechanistic Insights

In vitro studies have shown that the metabolic pathways of benzothiazole compounds involve N-oxidation and N-acetylation processes that are crucial for their cytotoxic effects. These findings highlight the importance of understanding metabolic transformations in optimizing drug design for enhanced therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Core Heterocycles and Functional Groups

  • Benzo[d]thiazole Derivatives: The target compound’s 6-fluorobenzo[d]thiazole group contrasts with ’s thiazolidinone-based compounds (e.g., compounds 9–13), which feature a non-aromatic, oxidized thiazolidinone ring. The aromatic benzo[d]thiazole in the target likely enhances planar stacking interactions with biological targets compared to the flexible thiazolidinones .
  • Thiophene Carboxamide : The thiophene-2-carboxamide moiety is shared with compound 86 in , which contains a benzo[b]thiophene instead. The benzo[b]thiophene’s fused ring system may increase lipophilicity, whereas the target’s thiophene-carboxamide linkage introduces a hydrogen-bonding site .

B. Substituent Comparisons

  • Fluorine vs. Chlorine/Nitro Groups: The 6-fluoro substituent on the benzo[d]thiazole (target) provides electron-withdrawing effects similar to the 4-chloro group in compound 9 () but with reduced steric bulk.
  • Diethylaminoethyl Side Chain: This group distinguishes the target from ’s trifluoromethylbenzothiazole acetamides. The tertiary amine in the target’s side chain improves water solubility (as a hydrochloride salt) and may facilitate ion-pair interactions in biological systems, whereas trifluoromethyl groups enhance metabolic stability but reduce polarity .
Physicochemical Properties
Property Target Compound Compound 9 () Compound 86 ()
Core Structure Benzo[d]thiazole + thiophene carboxamide Thiazolidinone + thioxoacetamide Benzo[b]thiophene + nitrothiazole
Key Substituents 6-F, diethylaminoethyl 4-Cl, 4-methoxyphenyl 3-Cl, 6-F, 5-nitrothiazole
Solubility High (hydrochloride salt) Moderate (neutral) Low (lipophilic nitro group)
Melting Point Not reported 186–187°C Not reported
Spectroscopic and Crystallographic Data
  • NMR: The target’s ¹H-NMR would show distinct signals for the diethylaminoethyl group (δ ~2.5–3.5 ppm for CH₂ and CH₃) and the 6-fluorobenzo[d]thiazole (δ ~7.0–8.0 ppm for aromatic protons). This contrasts with compound 86’s spectrum (), where the benzo[b]thiophene protons appear upfield (δ 7.48–8.83 ppm) due to electron-withdrawing nitro and chloro substituents .
  • Crystallography: ’s N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, suggesting moderate planarity. The target’s diethylaminoethyl group may disrupt planarity, reducing crystallinity compared to ’s nitro-substituted analog .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the benzothiazole core : 6-Fluorobenzo[d]thiazol-2-amine derivatives are synthesized via cyclization of substituted anilines with thiourea or via oxidative coupling in the presence of iodine (common in thiadiazole/thiazole synthesis) .

Amide bond formation : Thiophene-2-carboxylic acid is activated (e.g., using thionyl chloride to form the acyl chloride) and coupled with the diethylaminoethyl amine moiety under basic conditions (e.g., triethylamine in acetonitrile or DMF) .

Hydrochloride salt formation : The free base is treated with HCl in a polar solvent like ethanol or acetone to precipitate the hydrochloride salt .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), fluorinated benzothiazole (δ ~160 ppm for C-F in 13C), and diethylaminoethyl groups (δ 1.0–3.5 ppm for CH2/CH3) are analyzed. Discrepancies in splitting patterns may indicate rotational restrictions .
  • IR Spectroscopy : Key stretches include C=O (1670–1710 cm⁻¹), C-F (1100–1250 cm⁻¹), and NH/OH (if present) .
  • X-ray Crystallography : Used to confirm dihedral angles between aromatic rings (e.g., thiophene and benzothiazole planes, typically 8–15°) and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution and cyclization steps. For example, refluxing in acetonitrile reduces side reactions compared to THF .
  • Catalyst use : Triethylamine or potassium carbonate improves amide coupling efficiency by scavenging HCl .
  • Temperature control : Short reflux times (1–3 minutes) minimize decomposition of thermally sensitive intermediates, as seen in thiadiazole syntheses .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer :
  • Dynamic NMR analysis : For overlapping proton signals (e.g., diethylaminoethyl CH2 groups), variable-temperature NMR can reveal rotational barriers or conformational exchange .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify crystallographic data. Discrepancies between experimental and computed values may indicate impurities or polymorphism .
  • Comparative studies : Cross-referencing with structurally similar compounds (e.g., fluorobenzo[d]thiazole derivatives) helps assign ambiguous peaks .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) at varying concentrations (1–100 µM) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
  • Cytotoxicity profiling : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values and selectivity indices .

Q. How does structural modification of the diethylaminoethyl group impact physicochemical properties?

  • Methodological Answer :
  • LogP determination : Replace the diethylaminoethyl group with shorter/longer alkyl chains (e.g., dimethyl or dipropyl analogs) and measure partition coefficients via shake-flask or HPLC methods .
  • Solubility studies : Compare hydrochloride salt solubility in PBS (pH 7.4) vs. free base in DMSO. Protonation of the diethylamino group enhances aqueous solubility .
  • Stability testing : Assess hydrolysis under acidic/neutral conditions (e.g., simulated gastric fluid) using LC-MS to identify degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar thiazole derivatives?

  • Methodological Answer :
  • Batch variability : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns or X-ray crystallography .
  • Assay conditions : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free media) that may affect compound bioavailability .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 values) and apply statistical tools (e.g., ANOVA) to identify outliers .

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